molecular formula C15H16FN B3341384 N-(2-Fluorobenzyl)-2,4-dimethylaniline CAS No. 1019618-03-1

N-(2-Fluorobenzyl)-2,4-dimethylaniline

Cat. No.: B3341384
CAS No.: 1019618-03-1
M. Wt: 229.29 g/mol
InChI Key: JSJIMQYIPPFWTM-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2,4-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of a 2,4-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2,4-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-2,4-dimethoxyaniline
  • N-(2-Fluorobenzyl)-2,4-dichloroaniline
  • N-(2-Fluorobenzyl)-2,4-dinitroaniline

Uniqueness

N-(2-Fluorobenzyl)-2,4-dimethylaniline is unique due to the presence of both the fluorobenzyl and dimethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJIMQYIPPFWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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